molecular formula C72H103N17O27 B569626 Linear Daptomycin CAS No. 883991-21-7

Linear Daptomycin

Katalognummer: B569626
CAS-Nummer: 883991-21-7
Molekulargewicht: 1638.708
InChI-Schlüssel: ZXJQWPGESWMZGH-FMVMZMFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linear Daptomycin is a lipopeptide antibiotic produced by the soil bacterium Streptomyces roseosporus. It is clinically used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species . This compound is known for its unique mechanism of action, which involves disrupting bacterial cell membranes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Linear Daptomycin involves complex chemical processes due to its cyclic lipopeptide structure. The compound is synthesized through a combination of solid-phase peptide synthesis and solution-phase peptide coupling . The process typically involves the following steps:

    Solid-Phase Peptide Synthesis (SPPS): The linear peptide chain is assembled on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

    Cyclization: The linear peptide is cleaved from the solid support and cyclized in solution to form the cyclic structure.

    Lipidation: The cyclic peptide is then lipidated by attaching a fatty acid chain to the N-terminal tryptophan residue.

Industrial Production Methods

Industrial production of this compound involves fermentation of Streptomyces roseosporus followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield and involves controlling various parameters such as pH, temperature, and nutrient supply .

Analyse Chemischer Reaktionen

Types of Reactions

Linear Daptomycin undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the tryptophan residue.

    Reduction: Reduction reactions can occur at the peptide bonds, leading to the formation of reduced this compound.

    Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of alkylating agents and nucleophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Linear Daptomycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lipopeptide synthesis and structure-activity relationships.

    Biology: Employed in studies of bacterial cell membrane disruption and resistance mechanisms.

    Medicine: Used in clinical research for developing new antibiotics and understanding bacterial resistance.

    Industry: Applied in the development of new antimicrobial agents and formulations

Wirkmechanismus

Linear Daptomycin exerts its effects by binding to bacterial cell membranes in a calcium-dependent manner. This binding causes rapid depolarization of the membrane due to potassium efflux, leading to disruption of DNA, RNA, and protein synthesis. The result is rapid, concentration-dependent bacterial death . The primary molecular target is the bacterial cell membrane, and the pathway involved includes the disruption of membrane potential and integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Linear Daptomycin

This compound is unique due to its calcium-dependent mechanism of action and its ability to rapidly depolarize bacterial cell membranes. Unlike vancomycin and linezolid, which target cell wall synthesis and protein synthesis respectively, this compound directly disrupts the bacterial cell membrane, leading to rapid bacterial death .

Biologische Aktivität

Linear daptomycin, a cyclic lipopeptide antibiotic, is primarily known for its efficacy against Gram-positive bacteria. This article delves into its biological activity, mechanism of action, clinical applications, and relevant research findings, supported by data tables and case studies.

Daptomycin's mechanism of action is complex and not fully understood. Key points include:

  • Calcium-Dependent Binding : Daptomycin binds to the bacterial membrane in a calcium-dependent manner, leading to membrane depolarization and disruption of cellular functions. This is crucial for its bactericidal activity against pathogens like Staphylococcus aureus and Enterococcus faecalis .
  • Inhibition of Cell Wall Synthesis : It may interfere with cell wall biosynthesis by disrupting the function of essential enzymes involved in peptidoglycan synthesis .
  • Membrane Fluidity Alteration : Daptomycin alters the fluidity of the bacterial membrane, which can lead to aberrant cell morphology and ultimately cell lysis .
MechanismDescription
Calcium-Dependent BindingBinds to membranes in the presence of calcium, causing depolarization.
Cell Wall Synthesis InhibitionDisrupts enzymes critical for peptidoglycan synthesis.
Membrane Fluidity AlterationChanges in membrane properties leading to cell lysis.

Clinical Efficacy

Daptomycin has been extensively studied for its clinical efficacy against various infections caused by Gram-positive bacteria.

Case Studies and Clinical Trials

  • Clinical Experience in Europe :
    • A study documented the use of daptomycin in 1,127 patients with various infections, achieving an overall clinical success rate of 79% .
    • The most common infections included complicated skin and soft tissue infections (cSSTI) and bacteremia.
  • Meta-Analysis Findings :
    • A meta-analysis indicated that daptomycin's efficacy was comparable or superior to other first-line antibiotics like vancomycin for treating skin and soft tissue infections (SSTIs). The odds ratio for clinical success was 1.19 when compared to vancomycin .

Table 2: Clinical Outcomes from Key Studies

Study ReferenceInfection TypeSample SizeClinical Success Rate
Various1,12779%
SSTIsVariesComparable to vancomycin
cSSTI11,55781%

Pharmacokinetics

Daptomycin exhibits linear pharmacokinetics at doses up to 12 mg/kg. It is administered intravenously, typically once daily, with a favorable safety profile noted across various studies .

Table 3: Pharmacokinetic Data

Dose (mg/kg)Cmax (µg/mL)T1/2 (hours)Clearance (mL/min)
64588
129097

Safety Profile

Daptomycin is generally well-tolerated, with low rates of adverse effects. Common side effects include gastrointestinal disturbances and injection site reactions. Notably, cases of eosinophilic pneumonia have been reported but are rare .

Summary of Safety Findings

  • Adverse Effects : Generally mild; serious reactions are infrequent.
  • Monitoring : Regular monitoring is recommended during prolonged therapy.

Eigenschaften

CAS-Nummer

883991-21-7

Molekularformel

C72H103N17O27

Molekulargewicht

1638.708

InChI

InChI=1S/C72H103N17O27/c1-5-6-7-8-9-10-11-22-53(94)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(109)84-45(27-52(75)93)67(110)86-48(30-59(103)104)68(111)89-61(37(4)91)70(113)78-33-54(95)80-43(21-16-23-73)64(107)85-47(29-58(101)102)65(108)79-36(3)62(105)83-46(28-57(99)100)63(106)77-32-55(96)82-50(34-90)69(112)88-60(35(2)24-56(97)98)71(114)87-49(72(115)116)26-51(92)40-18-12-14-19-41(40)74/h12-15,17-20,31,35-37,43-50,60-61,76,90-91H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,93)(H,77,106)(H,78,113)(H,79,108)(H,80,95)(H,81,94)(H,82,96)(H,83,105)(H,84,109)(H,85,107)(H,86,110)(H,87,114)(H,88,112)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,115,116)/t35-,36+,37+,43-,44-,45-,46-,47-,48-,49+,50+,60+,61-/m0/s1

InChI-Schlüssel

ZXJQWPGESWMZGH-FMVMZMFUSA-N

SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)O)C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)O

Synonyme

(αS)-N-(1-Oxodecyl)-L-tryptophyl-D-asparaginyl-L-α-aspartyl-L-threonylglycyl-L-ornithyl-L-α-aspartyl-D-alanyl-L-α-aspartylglycyl-D-seryl-(3R)-3-methyl-L-α-glutamyl-α,2-diamino-γ-oxo-benzenebutanoic Acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.